molecular formula CuS B071980 Copper(II) sulfide CAS No. 1317-40-4

Copper(II) sulfide

Cat. No. B071980
M. Wt: 95.61 g/mol
InChI Key: BWFPGXWASODCHM-UHFFFAOYSA-N
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Patent
US05998433

Procedure details

To a solution of 8.186 g (49.26 mmol) of ethyl (E)-3-(3-furyl)acrylate, 24.7 g (493 mmol) of hydrazine monohydrate, 5 ml of acetic acid and 5 ml of saturated aqueous copper sulfide in 500 ml of ethanol, a solution of 52.7 g (246 mmol) of sodium periodate in 300 ml of water was added dropwise over a period of 1 hour, followed by stirring at room temperature for 1 day. The reaction mixture was extracted with ether 3 times. The combined organic layer was washed with dilute hydrochloric acid and then aqueous sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to yield the desired product.
Quantity
8.186 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](/[CH:6]=[CH:7]/[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:2]1.O.NN.C(O)(=O)C.I([O-])(=O)(=O)=O.[Na+]>C(O)C.O.[Cu]=S>[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.186 g
Type
reactant
Smiles
O1C=C(C=C1)/C=C/C(=O)OCC
Name
Quantity
24.7 g
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
52.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
catalyst
Smiles
[Cu]=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether 3 times
WASH
Type
WASH
Details
The combined organic layer was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
O1C=C(C=C1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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